Cas no 1082524-39-7 (5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one)

5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolidinone, 5-(aminomethyl)-3-(2-methylpropyl)-
- 5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one
-
- インチ: 1S/C8H16N2O2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5,9H2,1-2H3
- InChIKey: ZSNRSMGAAAJMNG-UHFFFAOYSA-N
- ほほえんだ: O1C(CN)CN(CC(C)C)C1=O
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150444-2.5g |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 2.5g |
$2856.0 | 2023-06-05 | ||
Enamine | EN300-150444-0.05g |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 0.05g |
$1224.0 | 2023-06-05 | ||
Enamine | EN300-150444-50mg |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 50mg |
$1224.0 | 2023-09-27 | ||
Enamine | EN300-150444-500mg |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 500mg |
$1399.0 | 2023-09-27 | ||
Enamine | EN300-150444-10000mg |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 10000mg |
$6266.0 | 2023-09-27 | ||
Enamine | EN300-150444-1.0g |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 1g |
$1458.0 | 2023-06-05 | ||
Enamine | EN300-150444-5.0g |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 5g |
$4226.0 | 2023-06-05 | ||
Enamine | EN300-150444-10.0g |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 10g |
$6266.0 | 2023-06-05 | ||
Ambeed | A1044546-1g |
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 95% | 1g |
$1056.0 | 2024-04-26 | |
Enamine | EN300-150444-0.25g |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
1082524-39-7 | 0.25g |
$1341.0 | 2023-06-05 |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-oneに関する追加情報
Recent Advances in the Study of 5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one (CAS: 1082524-39-7)
The compound 5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one (CAS: 1082524-39-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its pharmacological activities, synthetic pathways, and mechanisms of action, providing valuable insights for drug development and biomedical applications.
One of the key areas of research has been the exploration of its role as a precursor or intermediate in the synthesis of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound serves as a versatile building block for the development of oxazolidinone derivatives, which exhibit potent antimicrobial and anti-inflammatory properties. The researchers highlighted its potential in addressing antibiotic resistance, a pressing global health concern.
Another significant advancement involves the investigation of its pharmacokinetic and pharmacodynamic profiles. In a recent preclinical study, the compound exhibited favorable bioavailability and metabolic stability, making it a promising candidate for further drug optimization. The study also revealed its selective binding affinity to specific enzymatic targets, suggesting potential applications in targeted therapy for neurological disorders.
Furthermore, computational modeling and molecular docking studies have provided deeper insights into the compound's interaction with biological targets. These simulations have identified key structural motifs responsible for its bioactivity, paving the way for the design of more potent and selective analogs. Such approaches are instrumental in accelerating the drug discovery process and reducing development costs.
In addition to its therapeutic potential, recent research has also explored its utility in chemical biology as a probe for studying enzyme mechanisms. Its ability to form stable complexes with certain enzymes has enabled researchers to gain a better understanding of catalytic processes and inhibition strategies. This has broad implications for the development of enzyme-targeted therapies.
Despite these promising findings, challenges remain in optimizing the compound's efficacy and safety profiles. Ongoing studies are focused on addressing issues such as potential toxicity and off-target effects. Collaborative efforts between academia and industry are expected to drive further innovations in this area, with the ultimate goal of translating these discoveries into clinically viable treatments.
In conclusion, the compound 5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one (CAS: 1082524-39-7) represents a promising scaffold for drug development and biomedical research. Continued exploration of its properties and applications is likely to yield significant contributions to the field of chemical biology and medicine.
1082524-39-7 (5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one) 関連製品
- 3351-71-1(Benzenemethanol,2-(hexyloxy)-)
- 1261779-14-9(2-Chloro-3-iodo-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 894050-86-3(2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide)
- 1173468-59-1((2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid)
- 1898144-02-9(4-chloro-2-methoxy-6-(piperidin-4-yl)phenol)
- 858767-62-1((2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one)
- 2171677-26-0(2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid)
- 198992-48-2(2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI))
- 4489-11-6(BENZENEMETHANOL, 4-(2-PROPENYL)-)
